

Application Notes and Protocols: Measuring TNF α Inhibition After PROTAC RIPK degrader-6 Treatment

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Compound of Interest	
Compound Name:	PROTAC RIPK degrader-6
Cat. No.:	B2515073
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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's natural protein disposal system. **PROTAC RIPK degrader-6** is a heterobifunctional molecule that targets Receptor-Interacting Protein Kinases (RIPK) for degradation. Specifically, it has been shown to be a degrader of both RIPK1 and RIPK2.^[1] This degrader is based on a Cereblon (CRBN) E3 ligase ligand, which recruits RIPK1/2 to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.^{[2][3][4][5][6][7]}

The RIPK family, particularly RIPK1 and RIPK2, are key signaling molecules in the Tumor Necrosis Factor α (TNF α) pathway, which is a central regulator of inflammation and cell death.^{[8][9]} By degrading RIPK1 and RIPK2, **PROTAC RIPK degrader-6** is expected to inhibit the downstream inflammatory signaling cascade, resulting in a reduction of TNF α production and release. This makes the quantification of TNF α inhibition a critical readout for assessing the efficacy of this PROTAC.

These application notes provide detailed protocols for assessing the activity of **PROTAC RIPK degrader-6** by measuring the degradation of its target proteins and the resulting inhibition of TNF α .

Data Presentation

The following tables summarize the quantitative data on the efficacy of a closely related compound, PROTAC 6, which also targets RIPK2 for degradation and inhibits TNF α release. This data provides a benchmark for expected results when using **PROTAC RIPK degrader-6**.

Table 1: In vitro RIPK2 Degradation by PROTAC 6 in Human PBMCs[10]

Treatment Time	PROTAC 6 Concentration	Mean RIPK2 Degradation (%)
6 hours	Various	Significant
24 hours	Various	Significant

Table 2: Inhibition of L18-MDP Stimulated TNF α Release by PROTAC 6 in Human PBMCs[10]

Pre-incubation Time	Stimulation Time	PROTAC 6 Concentration	Mean TNF α Inhibition (%)
3 hours	3 hours	Various	Concentration-dependent

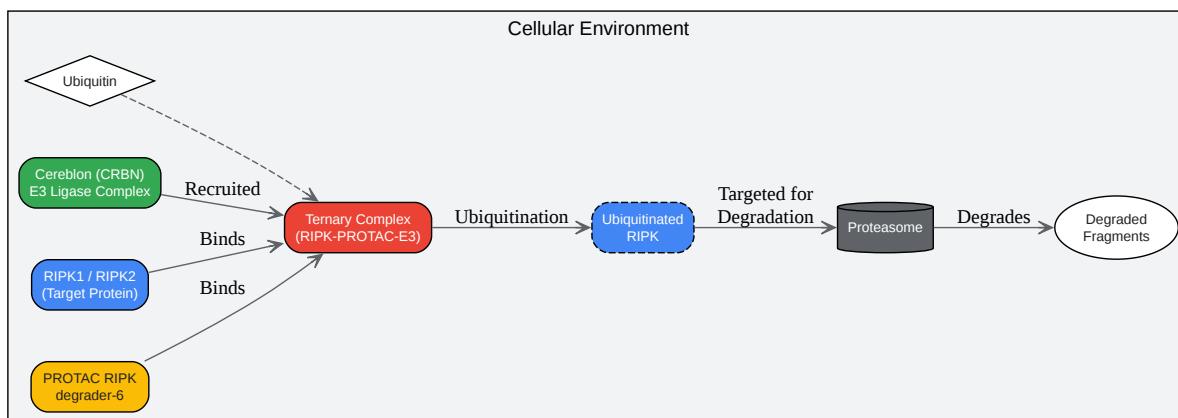
Table 3: In vivo RIPK2 Degradation and TNF α Inhibition by PROTAC 6 in Rats[11]

Dose (mg/kg SC)	Time Post-Dose	RIPK2 Degradation (%)	TNF α Inhibition (%) (ex vivo challenge)
0.5	6 hours	53 \pm 9	>70
0.5	48 hours	78 \pm 5	>70 (maintained)

Table 4: Degradation Potency of a RIPK1 PROTAC Degrader (Compound 225-5)[12]

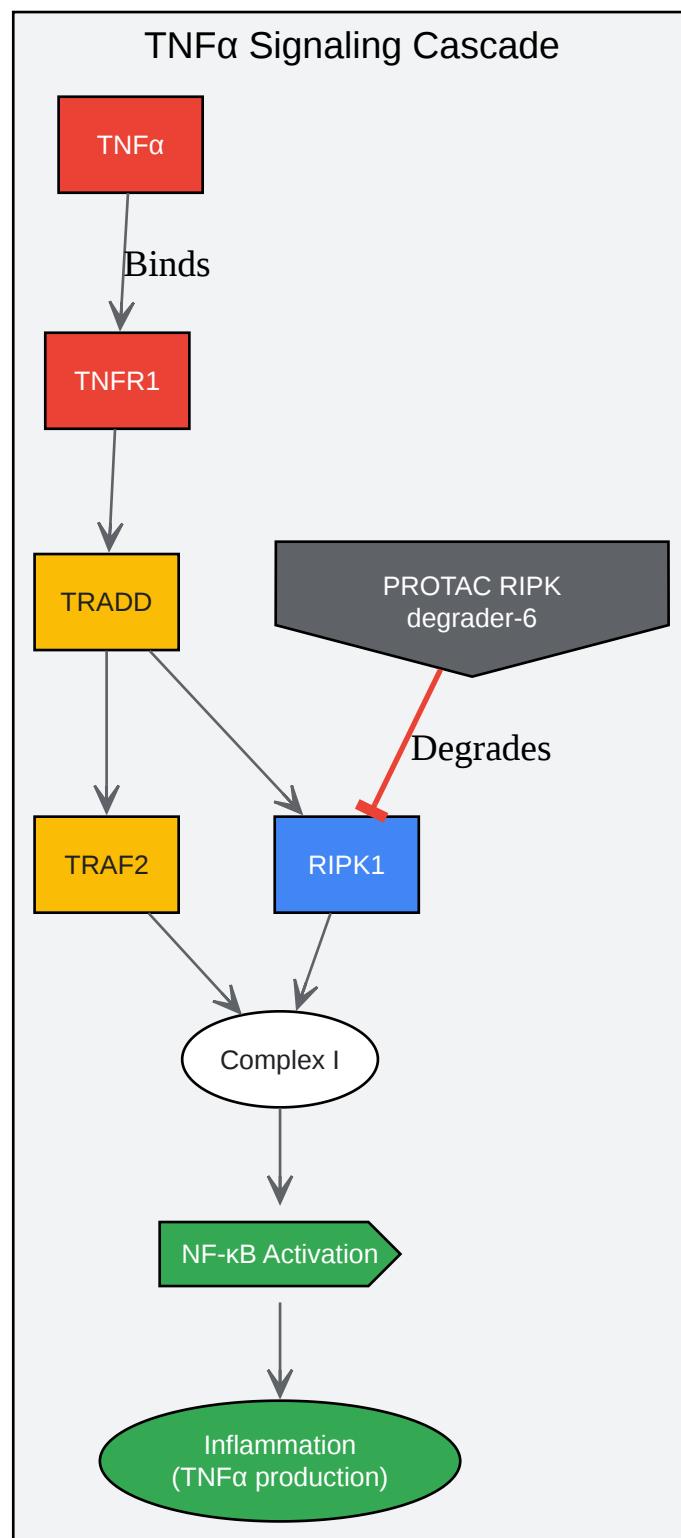
Cell Line	DC50	Dmax
A375 (human melanoma)	41 nM	97%
B16F10 (murine melanoma)	91 nM	92%

Mandatory Visualizations



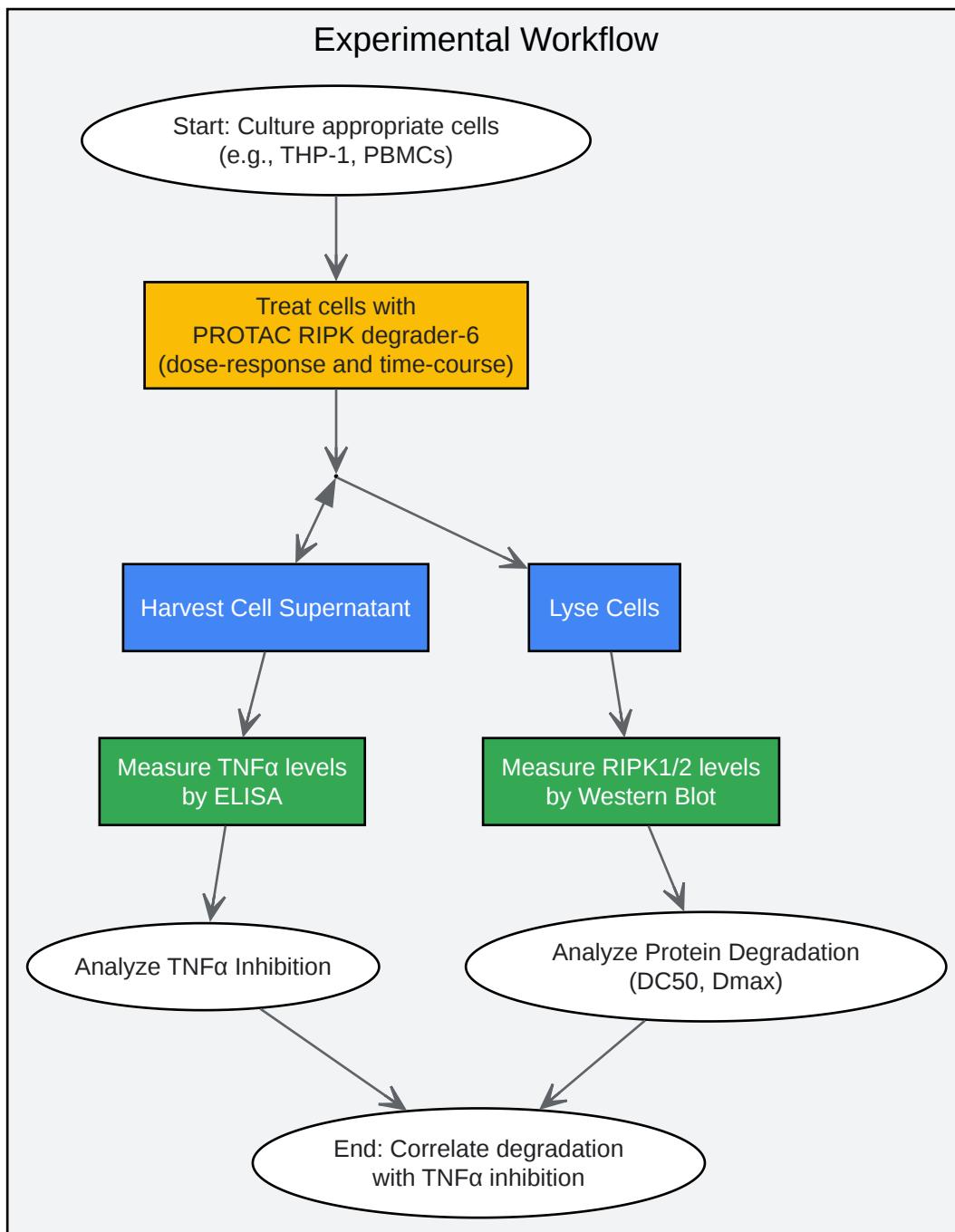
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Caption: Mechanism of **PROTAC RIPK degrader-6** mediated protein degradation.



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Caption: Simplified TNF α signaling pathway and the point of intervention for **PROTAC RIPK degrader-6**.



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Caption: Workflow for assessing **PROTAC RIPK degrader-6** efficacy.

Experimental Protocols

Cell Culture and Treatment

- Cell Lines: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are suitable for these assays.
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment:
 - Seed cells at an appropriate density in 6-well or 12-well plates.
 - Prepare a stock solution of **PROTAC RIPK degrader-6** in DMSO.
 - Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - For dose-response experiments, treat cells with a range of concentrations of the degrader for a fixed time (e.g., 24 hours).
 - For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
 - Include a vehicle control (DMSO only) in all experiments.
 - If studying TNF α inhibition, a stimulating agent like lipopolysaccharide (LPS) or L18-MDP may be required.^[10] Pre-incubate with the degrader before adding the stimulus.

Quantification of TNF α by ELISA

This protocol is based on a standard sandwich ELISA procedure.^{[8][9][13][14]}

- Materials:
 - Human TNF α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

- 96-well microplate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay diluent (e.g., PBS with 1% BSA)
- Microplate reader
- Procedure:
 - Coat a 96-well plate with the capture antibody overnight at 4°C.
 - Wash the plate three times with wash buffer.
 - Block the plate with assay diluent for 1-2 hours at room temperature.
 - Wash the plate three times with wash buffer.
 - Add standards and cell culture supernatants (collected after treatment) to the wells and incubate for 2 hours at room temperature.
 - Wash the plate three times with wash buffer.
 - Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
[13]
 - Wash the plate three times with wash buffer.
 - Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.[13]
 - Wash the plate five times with wash buffer.
 - Add the substrate solution and incubate until color develops (typically 15-20 minutes) in the dark.
 - Add the stop solution to each well.
 - Read the absorbance at 450 nm using a microplate reader.

- Calculate the concentration of TNF α in the samples by comparing their absorbance to the standard curve.
- Determine the percentage of TNF α inhibition relative to the stimulated control.

Measurement of RIPK1 and RIPK2 Degradation by Western Blot

This protocol outlines the general steps for performing a Western blot to quantify protein levels.

[15]

- Materials:
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - Transfer buffer
 - PVDF or nitrocellulose membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (anti-RIPK1, anti-RIPK2, and a loading control like anti-GAPDH or anti- β -actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10-15 minutes each.
- Add the chemiluminescent substrate and image the blot using a suitable imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the RIPK1 and RIPK2 band intensities to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) from the dose-response curve.[12]

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